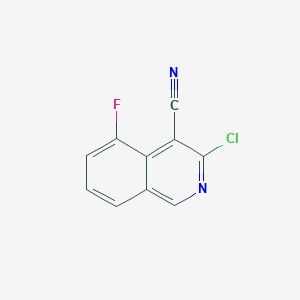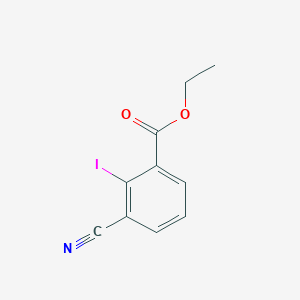
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features both a quinoline and a thiazole ring These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other biologically active agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of quinoline followed by the formation of the thiazole ring through cyclization reactions. The carboxylic acid group is then introduced via oxidation or carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromine atom or the quinoline ring, resulting in debromination or hydrogenation products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine-substituted position and the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Quinoline N-oxides from oxidation.
- Debrominated or hydrogenated quinoline derivatives from reduction.
- Substituted thiazole derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, such as topoisomerases, leading to cell cycle arrest and apoptosis.
Receptor Modulation: The compound can modulate receptor activity, affecting signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
2-Phenylthiazole-4-carboxylic Acid: Shares the thiazole and carboxylic acid moieties but lacks the quinoline ring.
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Contains a pyridine ring instead of a quinoline ring.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid: Features an imidazo-thiazole structure with a bromophenyl group.
Uniqueness: 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid is unique due to the combination of the quinoline and thiazole rings, along with the bromine and carboxylic acid functionalities. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C13H7BrN2O2S |
|---|---|
Peso molecular |
335.18 g/mol |
Nombre IUPAC |
2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H7BrN2O2S/c14-9-4-3-8(11-7(9)2-1-5-15-11)12-16-10(6-19-12)13(17)18/h1-6H,(H,17,18) |
Clave InChI |
MYLMLYDPIKXUDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)C3=NC(=CS3)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


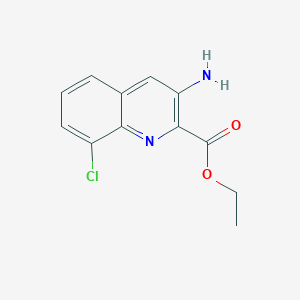
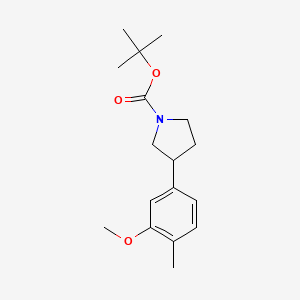
![Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]](/img/structure/B13660195.png)
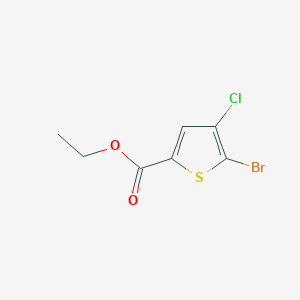

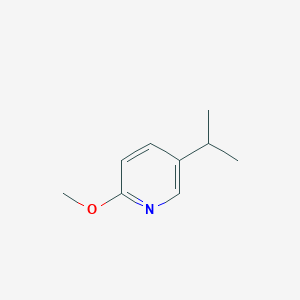
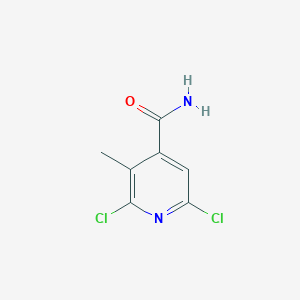
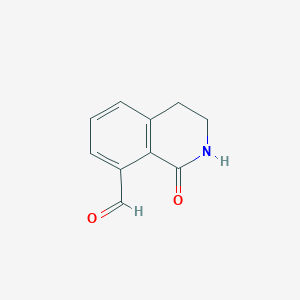

![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13660227.png)

